molecular formula C22H24N4O4S B2599456 ethyl 2-((4-(2-methoxyphenyl)-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 689746-70-1

ethyl 2-((4-(2-methoxyphenyl)-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B2599456
CAS No.: 689746-70-1
M. Wt: 440.52
InChI Key: IPEJARCNNYSEBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((4-(2-methoxyphenyl)-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((4-(2-methoxyphenyl)-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Thioether Group: The thioether group is introduced by reacting the triazole intermediate with an appropriate thiol compound under nucleophilic substitution conditions.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-(2-methoxyphenyl)-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups to their reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Ethyl 2-((4-(2-methoxyphenyl)-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.

    Agriculture: The compound may serve as a precursor for the synthesis of agrochemicals such as fungicides and herbicides.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-((4-(2-methoxyphenyl)-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxyphenyl and phenylacetamido groups can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-((4-(2-chlorophenyl)-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate
  • Ethyl 2-((4-(2-methylphenyl)-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Uniqueness

Ethyl 2-((4-(2-methoxyphenyl)-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. This makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

ethyl 2-[[4-(2-methoxyphenyl)-5-[[(2-phenylacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-3-30-21(28)15-31-22-25-24-19(26(22)17-11-7-8-12-18(17)29-2)14-23-20(27)13-16-9-5-4-6-10-16/h4-12H,3,13-15H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEJARCNNYSEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2OC)CNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.